![molecular formula C13H20N2O2 B14594157 2-[(Propan-2-yl)amino]phenyl propylcarbamate CAS No. 60309-71-9](/img/structure/B14594157.png)
2-[(Propan-2-yl)amino]phenyl propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Propan-2-yl)amino]phenyl propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)amino]phenyl propylcarbamate typically involves the reaction of 2-[(Propan-2-yl)amino]phenol with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propan-2-yl)amino]phenyl propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(Propan-2-yl)amino]phenyl propylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[(Propan-2-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Propan-2-yl)amino]phenol: A precursor in the synthesis of 2-[(Propan-2-yl)amino]phenyl propylcarbamate.
Propyl isocyanate: Another precursor used in the synthesis.
Other Carbamates: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to other carbamates. Its combination of an isopropylamino group and a propylcarbamate moiety makes it versatile for various chemical and biological applications.
Propriétés
Numéro CAS |
60309-71-9 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[2-(propan-2-ylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-4-9-14-13(16)17-12-8-6-5-7-11(12)15-10(2)3/h5-8,10,15H,4,9H2,1-3H3,(H,14,16) |
Clé InChI |
CTXUAHIRIZEZPA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OC1=CC=CC=C1NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


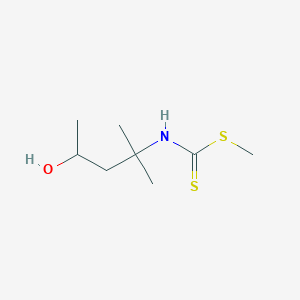
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
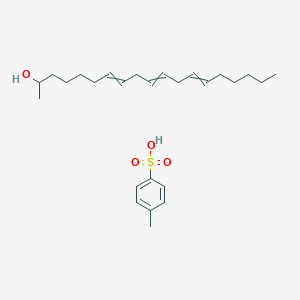
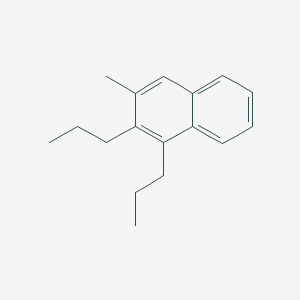
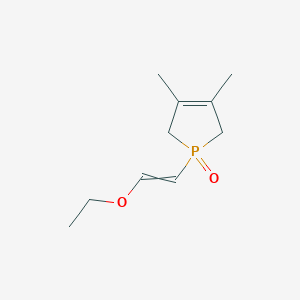
![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
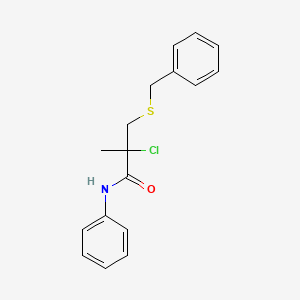

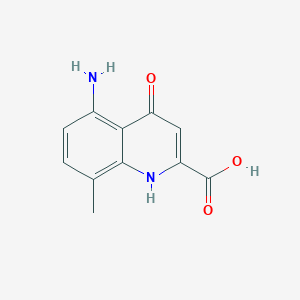
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
